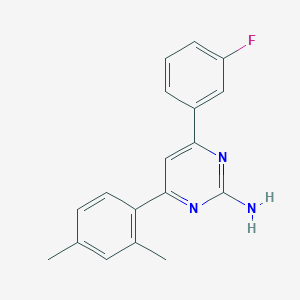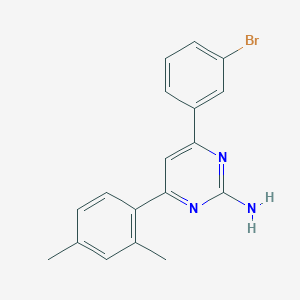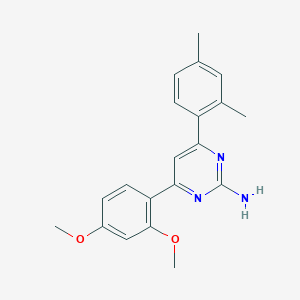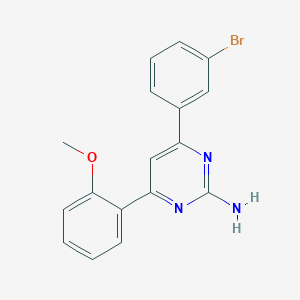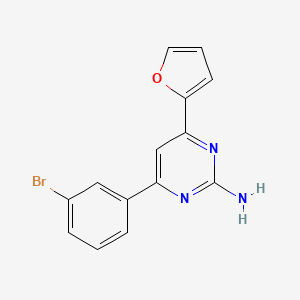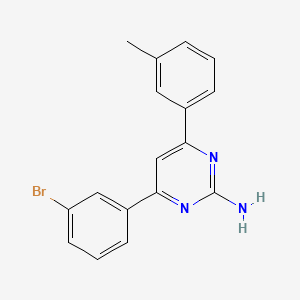
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4F6MP, is a pyrimidine-derived heterocyclic compound that has been studied for its potential applications in the field of scientific research. 4F6MP has a variety of potential uses, including as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4F6MP has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine acts as an inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is thought to increase the levels of acetylcholine in the brain, which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders, as it has been found to inhibit the enzyme acetylcholinesterase (AChE). Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments include its low cost and ease of synthesis. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the enzyme acetylcholinesterase (AChE), which has potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
However, there are some limitations to using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments. For instance, the mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood, which may limit its potential applications. Additionally, the biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood, which may limit its potential applications in the field of cancer research.
Future Directions
For research on 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the field of cancer research. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential drug candidate for the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential therapeutic agent for the treatment of neurological disorders, such as epilepsy, depression, and anxiety.
Synthesis Methods
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized via a Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acyl halide in the presence of an aluminum chloride catalyst. In the case of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, the aromatic compound is 2-methylphenol, and the acyl halide is furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a Lewis acid, such as aluminum chloride, to catalyze the formation of the desired product.
Scientific Research Applications
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of scientific research. In particular, it has been investigated as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of cancer research, as it has been found to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
4-(furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-6-11(10)12-9-13(18-15(16)17-12)14-7-4-8-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRNHZUGORHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




